molecular formula C20H16BrNO2 B2914227 (2E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 860788-45-0

(2E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2914227
CAS No.: 860788-45-0
M. Wt: 382.257
InChI Key: YSHMGFGGDDPZPU-BIIKFXOESA-N
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Description

The compound (2E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one (CAS: 860788-45-0) is a chalcone derivative featuring a pyrrole ring substituted with a 4-bromophenyl group and a 4-methoxyphenyl group in the enone framework . Chalcones are α,β-unsaturated ketones known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of electron-withdrawing (bromine) and electron-donating (methoxy) substituents in this compound likely modulates its electronic properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

(E)-3-[1-(4-bromophenyl)pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO2/c1-24-19-9-3-16(4-10-19)20(23)11-2-15-12-13-22(14-15)18-7-5-17(21)6-8-18/h2-14H,1H3/b11-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHMGFGGDDPZPU-BIIKFXOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CN(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CN(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one” typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Aldol Condensation: The final step involves an aldol condensation between the brominated pyrrole derivative and 4-methoxybenzaldehyde to form the desired enone structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the enone moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the enone double bond can be achieved using hydrogenation catalysts such as palladium on carbon or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include saturated ketones or alcohols.

    Substitution: Products may include substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Therapeutics: Investigated for potential therapeutic properties such as anti-inflammatory or anticancer activities.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “(2E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one” would depend on its specific application. For example, in a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies such as binding assays and pathway analysis.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Chalcones with varying substituents exhibit distinct physicochemical behaviors:

Compound Substituents (R1, R2) Melting Point (°C) Yield (%) Key Observations Reference
Target Compound 4-Bromophenyl (pyrrole), 4-MeOPh N/A N/A Bromine enhances lipophilicity; methoxy improves solubility
(2E)-3-(4-Bromophenyl)-1-(4-MePh)prop-2-en-1-one 4-Bromophenyl, 4-methylphenyl N/A N/A Methyl group reduces polarity compared to methoxy
(2E)-3-(5-Bromo-2-MeOPh)-1-(4-MePh)prop-2-en-1-one 5-Bromo-2-MeOPh, 4-MePh N/A N/A Ortho-methoxy increases steric hindrance
(2E)-1-(4-Fluorophenyl)-3-(4-BrPh)prop-2-en-1-one 4-Fluorophenyl, 4-Bromophenyl N/A N/A Fluorine enhances electronegativity; lower molecular weight vs. methoxy

Key Trends :

  • Electron-withdrawing groups (e.g., Br, F) increase stability and reactivity toward nucleophilic attack.
  • Methoxy groups improve solubility but may reduce membrane permeability compared to halogens .

Heterocyclic Chalcone Derivatives

The incorporation of nitrogen- or sulfur-containing heterocycles significantly impacts biological and structural properties:

Compound Heterocycle Biological Activity Structural Features Reference
Target Compound Pyrrole N/A Planar enone-pyrrole conjugation; dihedral angles influence packing
Pyrazole-chalcone () Pyrazole Anti-plasmodial, antimicrobial Pyrazole ring forms dihedral angles of 7.56° with aryl groups; E-configuration stabilizes crystal packing
Triazole-chalcone (4k, ) 1,2,3-Triazole Leishmanicidal (IC50: 12.3 μM) High yield (96.7%); nitro group enhances electron deficiency
Thienyl-chalcone () Thiophene N/A Sulfur atom increases π-stacking interactions

Key Insights :

  • Pyrrole vs. Pyrazole : Pyrrole’s aromaticity may enhance π-π stacking, whereas pyrazole’s N-atoms facilitate hydrogen bonding .
  • Triazoles exhibit high synthetic yields (>90%) and bioactivity due to nitro/trifluoromethoxy groups .

Crystal Packing and Intermolecular Interactions

Crystal structures reveal how substituents and heterocycles influence packing:

Compound Key Interactions Impact on Stability Reference
Target Compound C–H⋯O, C–H⋯π (hypothetical) Likely 3D architecture via π-stacking
(2E)-1-(2-BrPh)-3-(4-BrPh)prop-2-en-1-one C–H⋯O, Br⋯Br (3.5 Å) Halogen bonding enhances thermal stability
Pyrazole-chalcone () C–H⋯O, π⋯π (3.76 Å centroid separation) Centrosymmetric dimers stabilize lattice

Notable Observations:

  • Halogen Interactions : Bromine atoms participate in weak C–Br⋯Br–C contacts (3.5 Å), contributing to dense packing .
  • Methoxy Groups : Methoxy-O atoms often act as hydrogen bond acceptors, forming C–H⋯O networks .

Biological Activity

The compound (2E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one, also known by its CAS number 860788-45-0, is a synthetic chalcone derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H16BrNO2. It features a conjugated system typical of chalcones, which contributes to its biological activity. The presence of the bromophenyl and methoxyphenyl groups enhances the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant anti-cancer properties, particularly against various cancer cell lines. The following sections detail specific biological activities and findings related to this compound.

Anticancer Activity

Several studies have investigated the anticancer efficacy of this compound:

  • Cytotoxicity in Cancer Cell Lines : The compound has shown promising cytotoxic effects against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and 4T1. IC50 values ranging from 6.59 to 12.51 μM were reported for these cell lines, indicating potent activity compared to non-cancerous cell lines like MRC-5, where higher IC50 values were observed .
Cell LineIC50 (μM)
MDA-MB-2316.59 - 12.51
4T113.23 - 213.7
MRC-5 (non-cancer)>200

The mechanism by which this compound exerts its anticancer effects is believed to involve several pathways:

  • Induction of Apoptosis : It has been suggested that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
  • Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt and MAPK pathways, thereby reducing tumor growth .

Case Studies

A notable study conducted by researchers at a prominent university explored the effects of this compound on glioblastoma cells. The study found that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .

Another investigation focused on the structural activity relationship (SAR) of various chalcone derivatives, including this compound. The findings highlighted that modifications to the phenyl groups could enhance or diminish biological activity, providing insights for future drug design .

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